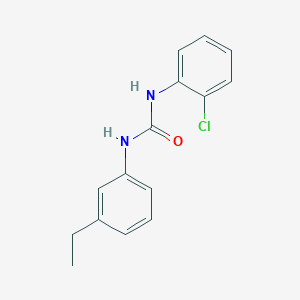

N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea, also known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline solid that is insoluble in water and is classified as a substituted urea herbicide.

Mechanism of Action

Diuron works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This leads to a reduction in the amount of energy available for the plant to carry out photosynthesis, ultimately resulting in the death of the plant.

Biochemical and Physiological Effects:

Diuron has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also reduce the amount of chlorophyll in plants, which can lead to a reduction in photosynthesis. Additionally, N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea can affect the uptake and transport of nutrients in plants, which can further impact their growth and development.

Advantages and Limitations for Lab Experiments

Diuron is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its effectiveness in controlling the growth of weeds, its relatively low cost, and its ease of use. However, there are also limitations to using N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea in lab experiments. For example, it may not be effective against all types of weeds, and its use may have unintended effects on non-target organisms.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea. One area of interest is the development of new herbicides that are more effective and have fewer negative impacts on the environment. Another area of research is the study of the long-term effects of N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea on soil health and microbial communities. Finally, there is a need for more research on the potential impacts of N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea on human health, particularly with regards to its potential to act as an endocrine disruptor.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea involves the reaction between 2-chloroaniline and 3-ethylphenylisocyanate in the presence of a catalyst. The reaction results in the formation of N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea as a white crystalline solid. The synthesis of N-(2-chlorophenyl)-N'-(3-ethylphenyl)urea is relatively simple and can be carried out on a large scale.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling the growth of a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron is also used in non-agricultural settings, such as golf courses, parks, and residential areas, to control the growth of weeds.

properties

IUPAC Name |

1-(2-chlorophenyl)-3-(3-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-2-11-6-5-7-12(10-11)17-15(19)18-14-9-4-3-8-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUHCIGKFWGWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B5442583.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5442584.png)

![1-(2-fluorophenyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B5442585.png)

![2-[2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5442591.png)

![6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5442599.png)

![(3-isopropoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5442602.png)

![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5442605.png)

![ethyl 3-[4-amino-2-(benzylthio)-1,3-thiazol-5-yl]-3-oxopropanoate](/img/structure/B5442619.png)

![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5442627.png)

![N~2~-[3-(4-methoxyphenyl)propanoyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5442642.png)

![3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5442650.png)

![4-[(4-methylpyrimidin-2-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B5442660.png)